3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridine
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Overview
Description
3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have shown inhibitory effects against fms kinase , which plays a crucial role in cell growth and differentiation.
Mode of Action
For instance, similar compounds have been shown to inhibit kinase activity, which can disrupt signal transduction pathways and affect cellular functions .
Biochemical Pathways
Related compounds have been shown to affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways . These pathways are involved in regulating various cellular processes, including cell proliferation, migration, and angiogenesis .
Result of Action
Similar compounds have shown potential antileishmanial activity, demonstrating significant inhibition in liver and spleen parasite burden .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
It has been found that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent activities against FGFR1, 2, and 3 . This suggests that 3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine may interact with these enzymes and other biomolecules in the body, potentially influencing biochemical reactions.
Cellular Effects
In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells . These findings suggest that 3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine could have similar effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit FGFR1, 2, and 3 . This inhibition could lead to changes in gene expression and enzyme activation or inhibition, suggesting a potential mechanism of action for 3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the synthesis can start with the reaction of a pyrrole derivative with an acylating agent, followed by cyclization to form the fused ring system . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydropyrrolo derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives with different biological activities .
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise in modulating biological pathways and has been investigated for its potential as a biochemical probe.
Comparison with Similar Compounds
3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atom in the pyridine ring.
Pyrrolopyrazine derivatives: These compounds contain a pyrazine ring instead of a pyridine ring and exhibit different biological activities.
Indole derivatives: Indoles have a similar fused ring system but with a benzene ring instead of a pyridine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse functionalization, which allows for the development of a wide range of derivatives with varying biological activities.
Properties
IUPAC Name |
3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-4-10-8-5-9-3-2-7(6)8/h2-3,5-6,10H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZVHVWDHNSVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C1C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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